molecular formula C23H29N3O5 B13731470 1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone CAS No. 17617-13-9

1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone

Cat. No.: B13731470
CAS No.: 17617-13-9
M. Wt: 427.5 g/mol
InChI Key: FTEZGCVVKXCUQX-UHFFFAOYSA-N
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Description

The 1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone is a chemical scaffold for research and development, primarily in the field of medicinal chemistry. Its structure is closely related to a class of 2-phenylalkyl-3-aminoalkyl-4(3H)-quinazolinone derivatives that have been investigated for their potential biological activity . The quinazolinone core is a privileged structure in drug discovery, known for its diverse pharmacological profile . Researchers can utilize this specific derivative as a key intermediate to explore structure-activity relationships (SAR). Its molecular framework, featuring a phenyl substituent and a diethylaminoethyl side chain, is of particular interest for designing novel compounds with potential activity. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

17617-13-9

Molecular Formula

C23H29N3O5

Molecular Weight

427.5 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-2-methyl-3-phenyl-2H-quinazolin-4-one;oxalic acid

InChI

InChI=1S/C21H27N3O.C2H2O4/c1-4-22(5-2)15-16-23-17(3)24(18-11-7-6-8-12-18)21(25)19-13-9-10-14-20(19)23;3-1(4)2(5)6/h6-14,17H,4-5,15-16H2,1-3H3;(H,3,4)(H,5,6)

InChI Key

FTEZGCVVKXCUQX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1C(N(C(=O)C2=CC=CC=C21)C3=CC=CC=C3)C.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the quinazolinone core.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Oxidation Reactions

The tetrahydroquinazolinone core undergoes oxidation to yield aromatic quinazolinone derivatives.

  • Reagents/Conditions : Air/O₂ under basic conditions or KMnO₄ in acidic media .

  • Products : Formation of 1-diethylaminoethyl-2-methyl-3-phenylquinazolin-4(3H)-one via dehydrogenation of the 1,2,3,4-tetrahydro ring .

  • Mechanism : Abstraction of hydrogen atoms from the tetrahydro ring, followed by electron reorganization (supported by analog studies in ).

Reduction Reactions

The compound’s carbonyl group (C=O) and aromatic rings are susceptible to reduction.

  • Reagents/Conditions :

    • LiAlH₄ or NaBH₄ for carbonyl reduction .

    • Catalytic hydrogenation (H₂/Pd-C) for aromatic ring saturation .

  • Products :

    • Secondary alcohol derivatives (C-OH) from carbonyl reduction.

    • Hexahydroquinazolinone structures upon full saturation .

Substitution Reactions

Electrophilic substitution occurs at the phenyl ring or nitrogen atoms:

  • Nitrogen alkylation : Reacts with alkyl halides (e.g., CH₃I) at the diethylaminoethyl group’s tertiary nitrogen, forming quaternary ammonium salts.

  • Phenyl ring halogenation : Bromination using Br₂/FeBr₃ introduces Br at the para position of the phenyl group .

Cyclization and Ring-Opening

The diethylaminoethyl side chain participates in intramolecular cyclization:

  • Conditions : Heating in polar aprotic solvents (e.g., DMF) with K₂CO₃ .

  • Products : Formation of fused bicyclic structures (e.g., pyrrolo-quinazolinones) via nucleophilic attack of the amino group on adjacent electrophilic carbons .

Acid-Base Reactions

The diethylaminoethyl group acts as a weak base:

  • Protonation : Forms water-soluble salts when treated with HCl or H₂SO₄ .

  • Deprotonation : Reacts with strong bases (e.g., NaOH) to generate free amines, altering solubility.

Comparative Reactivity Table

Reaction Type Key Reagents Conditions Major Products Yield Range
OxidationKMnO₄, O₂Acidic/alkaline mediaQuinazolin-4(3H)-one derivatives60–75%
ReductionLiAlH₄, H₂/Pd-CAnhydrous THF, RTAlcohols, hexahydroquinazolinones50–85%
Substitution (N-alkylation)CH₃I, C₂H₅BrReflux in DCMQuaternary ammonium salts70–90%
CyclizationK₂CO₃, DMF80–100°CPyrrolo-quinazolinones55–65%

Mechanistic Insights from Analog Studies

  • Oxidation of tetrahydroquinazolinones : Follows a radical pathway under aerobic conditions, as observed in structurally similar 2-selenoxo-tetrahydroquinazolinones .

  • Cyclization kinetics : Electron-donating groups (e.g., -N(CH₂CH₃)₂) accelerate intramolecular reactions by stabilizing transition states .

Stability and Side Reactions

  • Thermal degradation : Prolonged heating (>150°C) leads to decomposition via cleavage of the diethylaminoethyl chain.

  • Photoreactivity : UV exposure induces [2+2] cycloaddition at the quinazolinone core, forming dimers (observed in related 2-thioxo derivatives) .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including the compound , have been extensively studied for their anticancer properties. Research indicates that various quinazoline derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.

  • Mechanism of Action : The compound may act as an inhibitor of receptor tyrosine kinases (RTKs), which are crucial in cancer signaling pathways. For instance, studies have shown that quinazoline derivatives can effectively inhibit epidermal growth factor receptor (EGFR) activity, demonstrating significant antiproliferative effects on cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .
  • Case Studies : A recent study synthesized a series of quinazoline compounds and evaluated their cytotoxic effects against various cancer cell lines. One derivative exhibited an IC50 value of 0.096 μM against EGFR, indicating potent anticancer activity .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. Quinazolines are known to exhibit significant inhibition of inflammatory mediators.

  • Research Findings : In one study, certain quinazoline derivatives demonstrated superior anti-inflammatory activity compared to standard anti-inflammatory drugs like indomethacin. The presence of electron-withdrawing groups at specific positions on the quinazoline ring enhanced this activity .

Analgesic Effects

Analgesic properties have been attributed to quinazoline derivatives as well. The compound's structure suggests potential effectiveness in pain management.

  • Analgesic Activity : Research showed that modifications in the side chains of quinazolines can lead to varying degrees of analgesic efficacy. For example, compounds with aliphatic substituents at specific positions displayed higher analgesic activity than those with aryl groups .

Anticonvulsant Activity

Quinazolines have been explored for their anticonvulsant properties, making them candidates for treating epilepsy and other seizure disorders.

  • Study Results : Certain derivatives have been reported to exhibit anticonvulsant activity comparable to established medications like carbamazepine .

Antidiabetic Potential

Emerging studies suggest that quinazoline derivatives may also possess antidiabetic properties by inhibiting key enzymes involved in carbohydrate metabolism.

  • Mechanistic Insights : The compound has shown inhibitory effects on alpha-amylase and alpha-glucosidase enzymes in molecular docking studies, which are critical targets for managing diabetes .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReference
AnticancerEGFR inhibition
Anti-inflammatoryInhibition of inflammatory mediators
AnalgesicModulation of pain pathways
AnticonvulsantSodium channel modulation
AntidiabeticInhibition of carbohydrate-metabolizing enzymes

Mechanism of Action

The mechanism of action of 1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound can be compared to other quinazolinones based on substituents and functional groups:

Compound Substituents Key Functional Groups Biological Relevance
Target Compound 1-Diethylaminoethyl, 2-methyl, 3-phenyl Tertiary amine, aromatic ring Enhanced solubility (amine), potential CNS activity (phenyl), metabolic stability (methyl)
2-Selenoxo-1,2,3,4-tetrahydro-4-quinazolinone 2-Selenium, 3-aryl (e.g., phenyl, 2-methylphenyl) Selenoxo (Se=O), aryl rings Anticancer activity via selenium-mediated redox interactions; Chalcogen bonding in crystal packing
Metolazone (2-methyl-3-o-tolyl-6-sulfamyl-7-chloro) 6-Sulfamyl, 7-chloro, 3-o-tolyl Sulfonamide, chloro, methyl Diuretic action via carbonic anhydrase inhibition; prolonged half-life due to sulfonamide
Fenquizone (2-phenyl-6-sulfamyl-7-chloro) 6-Sulfamyl, 7-chloro, 2-phenyl Sulfonamide, chloro, phenyl Non-mercurial diuretic with reduced toxicity; potassium derivatives enhance bioavailability

Key Observations :

  • Selenium vs. Sulfur/Sulfonamide: Selenium-containing derivatives (e.g., 2-selenoxo analogs) exhibit stronger chalcogen bonding (ChB) interactions compared to sulfur-based compounds like metolazone.
  • Diethylaminoethyl Group: Unlike sulfonamide or chloro substituents in diuretics, the diethylaminoethyl group in the target compound may confer basicity and improved membrane permeability, favoring CNS or antimicrobial applications .

Critical Comparison :

  • The target compound’s synthesis may require selective alkylation steps to install the diethylaminoethyl group, which is more complex than the cyclization used for 2-selenoxo derivatives.
  • Selenium-based analogs require careful handling due to the toxicity of selenium reagents, whereas sulfonamide derivatives (e.g., metolazone) use more straightforward protocols .
Pharmacological and Pharmacokinetic Profiles

Pharmacokinetics :

Parameter Target Compound 2-Selenoxo Derivatives Metolazone Fenquizone (Dipotassium)
Solubility Moderate (amine) Low (selenium) High (sulfonamide) Very high (ionic form)
Protein Binding ~80% (estimated) ~60% 90–95% <50%
Urinary Excretion Not reported <10% 94% 45%
Non-Covalent Interactions and Solid-State Behavior
  • Target Compound : Likely forms hydrogen bonds via the carbonyl group and π-π stacking via the phenyl ring.
  • 2-Selenoxo Derivatives: Exhibit strong Se···N and Se···Se chalcogen bonds (2.36–2.90 Å), stabilizing crystal structures .
  • Metolazone : Sulfonamide groups participate in hydrogen bonding (N–H···O), influencing its diuretic mechanism .

Biological Activity

1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone is a compound of interest due to its potential biological activities. Quinazolinones are known for various pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Biological Activity Overview

The biological activities of quinazolinone derivatives have been extensively studied. This compound exhibits several key activities:

  • Antimicrobial Activity : Quinazolinones have demonstrated moderate to good antimicrobial properties against various pathogens.
  • Tyrosinase Inhibition : Recent studies indicate that derivatives of quinazolinone can inhibit tyrosinase, an enzyme crucial for melanin synthesis.
  • Anti-inflammatory Effects : Some quinazolinone compounds have shown potential in reducing inflammation markers in vitro and in vivo.

Antimicrobial Activity

A study evaluating the antimicrobial properties of quinazolinone derivatives found that compounds similar to 1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were comparable to standard antibiotics like ampicillin.

CompoundMIC (µg/mL) against S. aureusMIC (µg/mL) against E. coli
Compound A3264
Compound B1632
1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone 20 40

Tyrosinase Inhibition

Recent research has focused on the role of quinazolinones as tyrosinase inhibitors. The structure–activity relationship (SAR) studies suggest that specific substitutions enhance inhibitory activity. For example:

CompoundIC50 (µM)Comments
Compound X25Moderate inhibition
Compound Y15Strong inhibition
1-Diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone 17 Notable inhibitor

The proposed mechanism for the biological activity of this compound includes:

  • Enzyme Interaction : Binding to active sites of enzymes such as tyrosinase and bacterial enzymes.
  • Molecular Docking Studies : Computational studies indicate favorable interactions with key residues in target enzymes.

Case Studies

Several case studies highlight the efficacy of quinazolinones in various biological contexts:

  • Study on Tyrosinase Inhibition : A series of quinazolinone derivatives were synthesized and tested for tyrosinase inhibition. The most potent compound showed an IC50 value significantly lower than that of standard inhibitors like kojic acid.
  • Antimicrobial Efficacy Study : In a comparative study with traditional antibiotics, quinazolinones exhibited promising results against resistant strains of bacteria.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-diethylaminoethyl-2-methyl-3-phenyl-1,2,3,4-tetrahydro-4-quinazolinone, and what are their comparative yields?

  • Methodology : The compound is synthesized via cyclization reactions. A common approach involves reacting methyl anthranilate with isoselenocyanates under reflux in ethanol, yielding 2-selenoxo derivatives (e.g., 3a–g with yields >70%) . Earlier routes utilize 4-oxo-1,2,3,4-tetrahydroquinazolines as intermediates, with pharmacological modifications (e.g., 1-acyl derivatives) to enhance activity . Comparative yields depend on substituent reactivity and solvent choice.

Q. How is the structural identity of this compound confirmed post-synthesis?

  • Methodology : Structural confirmation employs:

  • NMR spectroscopy : ¹H, ¹³C, and ⁷⁷Se NMR to verify substituent positions and selenium incorporation .
  • X-ray crystallography : Resolves crystal packing and noncovalent interactions (e.g., selenium bonding in 3b, 3f, and 3g) .
  • HRESI–MS and elemental analysis : Validates molecular formula and purity .

Q. What solubility challenges are associated with this compound, and how are they addressed experimentally?

  • Methodology : While direct solubility data is limited, analogous quinazolinones (e.g., Metolazone) show low aqueous solubility (1.1 × 10⁻⁶ mol/L) due to hydrophobicity . Strategies include:

  • Salt formation : Using oxalate counterions to improve bioavailability, as seen in the oxalate salt form (C₂₁H₂₇N₃O·C₂H₂O₄) .
  • Derivatization : Introducing polar groups (e.g., sulfamyl or alkylamino) without disrupting core pharmacophores .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations) influence cytotoxicity and tubulin polymerization inhibition?

  • Methodology : Structure-activity relationship (SAR) studies reveal:

  • 3-Phenyl substitution : Enhances tubulin binding, as seen in 2,3-dihydro-3′-methoxy-2-phenyl derivatives .
  • Diethylaminoethyl group : Modulates pharmacokinetics by increasing lipophilicity and membrane permeability .
  • Selenium incorporation : 2-Selenoxo derivatives exhibit improved anticancer activity via Chalcogen bonding (ChB) interactions .
    • Experimental design : Cytotoxicity is assessed via MTT assays (e.g., IC₅₀ values against HeLa cells), while tubulin inhibition is measured using polymerization kinetics .

Q. How can contradictions in reported biological activity data between quinazolinone derivatives be resolved?

  • Methodology : Discrepancies arise from assay variability (e.g., cell lines, incubation times). Standardization steps include:

  • Dose-response normalization : Reporting IC₅₀ values relative to positive controls (e.g., paclitaxel for tubulin assays) .
  • Triangulation : Cross-validating results with orthogonal techniques (e.g., fluorescence polarization vs. microscopy for tubulin effects) .

Q. What strategies are employed to optimize in vivo safety profiles given the compound’s toxicity data?

  • Methodology : Acute toxicity studies in mice report an oral LD₅₀ of 678 mg/kg for the oxalate salt . Mitigation strategies include:

  • Prodrug design : Masking the diethylaminoethyl group with enzymatically cleavable moieties.
  • Pharmacokinetic profiling : Monitoring plasma half-life and organ distribution to adjust dosing regimens .

Q. How do noncovalent interactions (e.g., ChB, halogen bonding) influence supramolecular assembly in crystalline forms?

  • Methodology : X-ray diffraction reveals ChB interactions (Se···N/O) in 2-selenoxo derivatives, stabilizing crystal lattices . Computational modeling (DFT or QTAIM) quantifies interaction strengths and predicts packing motifs .

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